molecular formula C16H34N2O8 B13770585 Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 74261-15-7

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

Katalognummer: B13770585
CAS-Nummer: 74261-15-7
Molekulargewicht: 382.45 g/mol
InChI-Schlüssel: OUJYWYCFEKNJIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines acetamide and 1,4,7,10,13,16-hexaoxacyclooctadecane. The latter is also known as 18-crown-6, a crown ether with the chemical formula C12H24O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly potassium ions .

Vorbereitungsmethoden

1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.

Wirkmechanismus

The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium ions. Similar compounds include:

These compounds highlight the versatility and specificity of crown ethers in various chemical and biological applications.

Eigenschaften

CAS-Nummer

74261-15-7

Molekularformel

C16H34N2O8

Molekulargewicht

382.45 g/mol

IUPAC-Name

acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4)

InChI-Schlüssel

OUJYWYCFEKNJIP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.